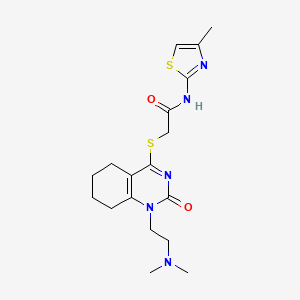
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H25N5O2S2 and its molecular weight is 407.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a quinazolinone core, which is known for various biological activities including anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H27N5O2S with a molecular weight of approximately 457.6 g/mol. The structural features include:
- Quinazolinone Core : Implicated in kinase inhibition.
- Dimethylaminoethyl Group : Suggests potential interactions with biological targets.
- Thioether Linkage : May participate in nucleophilic reactions.
1. Kinase Inhibition
Research indicates that quinazolinone derivatives often act as kinase inhibitors. The presence of the quinazolinone core in this compound suggests it may inhibit various kinases involved in cancer progression. Kinase inhibition is crucial for regulating cell signaling pathways that promote cell division and survival in cancer cells.
2. Anticancer Activity
Several studies have demonstrated that compounds with similar structures can exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, compounds derived from quinazolinones have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration .
3. Antimicrobial Properties
The compound's thiazole moiety has been associated with antimicrobial activity. Thiazole derivatives are known to possess broad-spectrum antimicrobial effects, which may extend to this compound due to its structural similarities .
Case Studies
A study focusing on quinazolinone derivatives highlighted their ability to inhibit matrix metalloproteinases (MMPs), which play a significant role in cancer metastasis. Inhibition of MMPs can reduce tumor invasion and migration . Another investigation into related compounds demonstrated their effectiveness in reducing the viability of cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Structure–Activity Relationship (SAR)
The SAR analysis of related compounds indicates that modifications in the functional groups can significantly alter biological activity. For example, variations in the thioether or amide groups can enhance selectivity for specific kinases or improve solubility and bioavailability.
Data Table: Biological Activities of Related Compounds
特性
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S2/c1-12-10-27-17(19-12)20-15(24)11-26-16-13-6-4-5-7-14(13)23(18(25)21-16)9-8-22(2)3/h10H,4-9,11H2,1-3H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAWMZCWLZMQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













